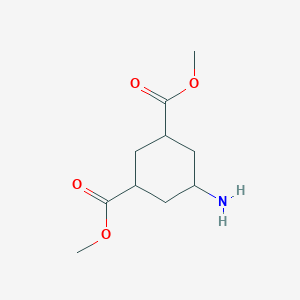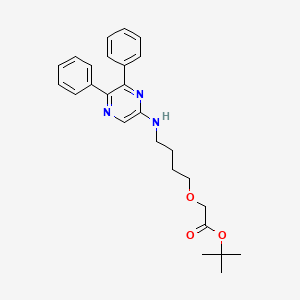
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate: is a complex organic compound with the molecular formula C29H37N3O3 and a molecular weight of 475.62 g/mol . This compound is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves multiple steps. One common method includes the reaction of 4-(5,6-diphenylpyrazin-2-yl)amino-1-butanol with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide and a phase transfer catalyst like cetyltrimethylammonium bromide . The reaction is typically carried out in a solvent like toluene at low temperatures (around 5°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine: In medicine, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific pathways in disease treatment .
Industry: Industrially, the compound is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its use, such as in pharmaceutical research or chemical synthesis .
Comparison with Similar Compounds
- tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
- 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide
Uniqueness: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties . Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C26H31N3O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetate |
InChI |
InChI=1S/C26H31N3O3/c1-26(2,3)32-23(30)19-31-17-11-10-16-27-22-18-28-24(20-12-6-4-7-13-20)25(29-22)21-14-8-5-9-15-21/h4-9,12-15,18H,10-11,16-17,19H2,1-3H3,(H,27,29) |
InChI Key |
HPCQLSDGFRDFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


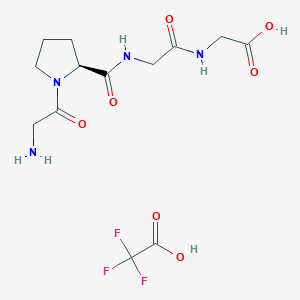
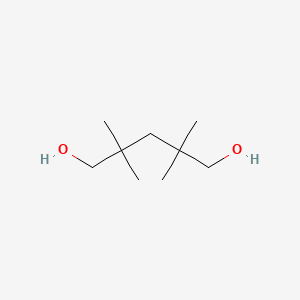
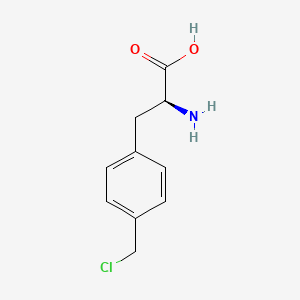
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
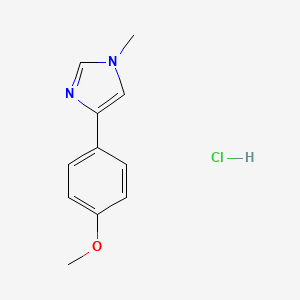
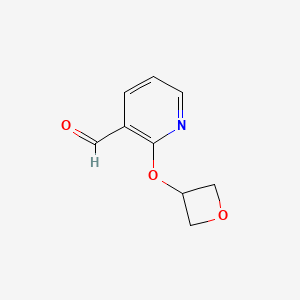
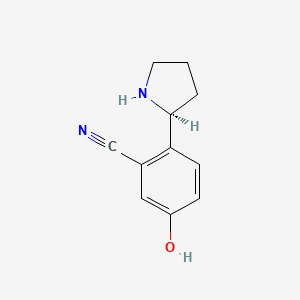
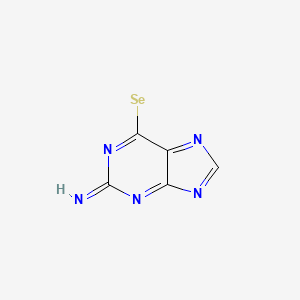

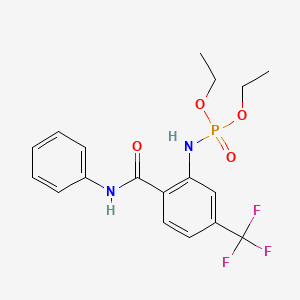
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

